2-Azetidinomethyl-2'-fluorobenzophenone
Description
2-Azetidinomethyl-2'-fluorobenzophenone is a benzophenone derivative featuring an azetidinomethyl group (a four-membered azetidine ring attached via a methyl linker) at the 2-position and a fluorine atom at the 2'-position of the benzophenone scaffold. This compound is of interest in pharmaceutical research due to the azetidine ring's conformational rigidity, which may enhance binding affinity to biological targets such as GABA receptors or ion channels .
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-9-4-3-8-15(16)17(20)14-7-2-1-6-13(14)12-19-10-5-11-19/h1-4,6-9H,5,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQXZSZNBWEVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643716 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-05-0 | |
| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinomethyl-2’-fluorobenzophenone typically involves the reaction of 2-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Base: Bases such as potassium carbonate or sodium hydride are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Catalyst: In some cases, a catalyst such as palladium on carbon may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Azetidinomethyl-2’-fluorobenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and product purity. Safety considerations, such as proper ventilation and handling of hazardous reagents, are crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinomethyl-2’-fluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium (e.g., sulfuric acid) at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures (e.g., 0-5°C).
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of benzophenone derivatives or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-Azetidinomethyl-2’-fluorobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medical research, it has shown promise in drug development, particularly in the treatment of diseases such as cancer, arthritis, and bacterial infections.
Industry: The compound is used in manufacturing processes to improve product quality and efficiency. It also plays a role in pollution management due to its low toxicity to aquatic organisms.
Mechanism of Action
The mechanism of action of 2-Azetidinomethyl-2’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzophenone moiety may enhance the compound’s binding affinity to its targets, leading to increased efficacy. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Key analogs and their substituents are summarized below:
*Calculated based on analogous structures.
Key Observations :
- Halogenated analogs (Cl, Br) exhibit higher molecular weights and lipophilicity, which may influence pharmacokinetics .
Target Compound (Inferred):
Likely synthesized via:
Friedel-Crafts acylation to introduce the fluorobenzoyl group.
Nucleophilic substitution or coupling to attach the azetidinomethyl moiety, analogous to methods for 2-amino-5-bromo-2'-fluorobenzophenone (DCC coupling with Boc-protected amino acids) .
Analogs:
- 2-Amino-5-bromo-2'-fluorobenzophenone: Synthesized via trifluoroacetic acid-mediated cyclocondensation of 2-amino-5-bromo-2'-fluorobenzophenone with N-carboxy-D-alanine anhydride .
- 4-Chloro-4'-fluorobenzophenone: Produced via Friedel-Crafts acylation of chlorobenzene with fluorobenzoyl chloride .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
2-Azetidinomethyl-2'-fluorobenzophenone (CAS Number: 898755-05-0) is a synthetic compound notable for its unique structural features, including an azetidine ring and a fluorobenzophenone moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H16FNO. Its structure can be represented as follows:
The compound's significant features include:
- Azetidine ring: This four-membered nitrogen-containing ring may influence the compound's interaction with biological targets.
- Fluorobenzophenone moiety: The presence of fluorine can enhance lipophilicity and potentially improve binding affinity to biological receptors.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The azetidine component may facilitate binding to specific sites, while the fluorobenzophenone part could modulate the compound's pharmacokinetic properties.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing signaling cascades.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for bacterial infections.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
In addition to antimicrobial effects, the compound has shown promise in anticancer research. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial activity of various benzophenone derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, outperforming several known antibiotics in some cases. -
Investigation into Anticancer Mechanisms:
Another research project focused on the anticancer properties of this compound. The study utilized flow cytometry to analyze apoptosis in HeLa cells treated with varying concentrations of this compound. Findings revealed a dose-dependent increase in apoptotic cells, suggesting its potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
